molecular formula C11H14O3 B8744298 2-(2,2-DIMETHYL-2H-1,3-BENZODIOXOL-5-YL)ETHAN-1-OL

2-(2,2-DIMETHYL-2H-1,3-BENZODIOXOL-5-YL)ETHAN-1-OL

Cat. No.: B8744298
M. Wt: 194.23 g/mol
InChI Key: GHTOSIDDOPIURF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,2-DIMETHYL-2H-1,3-BENZODIOXOL-5-YL)ETHAN-1-OL is an organic compound with the molecular formula C11H14O3 It is a derivative of benzodioxole, characterized by the presence of a hydroxyl group (-OH) attached to the ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,2-DIMETHYL-2H-1,3-BENZODIOXOL-5-YL)ETHAN-1-OL typically involves the reaction of 2,2-Dimethyl-1,3-benzodioxole with ethylene oxide in the presence of a strong base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts such as zirconium tetrachloride (ZrCl4) can enhance the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions: 2-(2,2-DIMETHYL-2H-1,3-BENZODIOXOL-5-YL)ETHAN-1-OL undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, OsO4

    Reduction: LiAlH4, NaBH4

    Substitution: SOCl2, PBr3

Major Products Formed:

    Oxidation: Aldehydes, carboxylic acids

    Reduction: Alkanes

    Substitution: Halides, esters

Mechanism of Action

The mechanism of action of 2-(2,2-DIMETHYL-2H-1,3-BENZODIOXOL-5-YL)ETHAN-1-OL involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the benzodioxole moiety can interact with enzymes and receptors, modulating their activity .

Comparison with Similar Compounds

  • 2,2-Dimethyl-1,3-benzodioxole
  • 2,2-Dimethyl-1,3-benzodioxole-5,6-dicarbonitrile
  • 1,3-Benzodioxole-5-ethanamine

Comparison: Compared to its analogs, 2-(2,2-DIMETHYL-2H-1,3-BENZODIOXOL-5-YL)ETHAN-1-OL is unique due to the presence of the ethanol moiety, which imparts distinct chemical and biological properties. This structural feature enhances its solubility in polar solvents and its ability to participate in hydrogen bonding, making it a valuable compound in various applications .

Properties

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

IUPAC Name

2-(2,2-dimethyl-1,3-benzodioxol-5-yl)ethanol

InChI

InChI=1S/C11H14O3/c1-11(2)13-9-4-3-8(5-6-12)7-10(9)14-11/h3-4,7,12H,5-6H2,1-2H3

InChI Key

GHTOSIDDOPIURF-UHFFFAOYSA-N

Canonical SMILES

CC1(OC2=C(O1)C=C(C=C2)CCO)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

1.7 g of 3,4-dihydroxyphenylacetic acid, a catalytic amount of p-toluenesulfonic acid, 10 ml of acetone and 10 ml of benzene were heated under reflux for 18 h. The reflux solution was dehydrated with Molecular Sieve 4A. The reaction mixture was concentrated and the obtained dark brown oil was dissolved in 20 ml of tetrahydrofuran. The solution was added to a suspension of 0.8 g of lithium aluminum hydride in 30 ml of tetrahydrofuran under cooling with ice. The mixture was stirred at room temperature for 1 h and then cooled with ice/water. 0.8 ml of water, then 0.8 ml of a 15% aqueous sodium hydroxide solution and finally 2.4 ml of water were added thereto and an insoluble substance was filtered off. The filtrate was concentrated and treated according to silica gel column chromatography (ethyl acetate/n-hexane=1:1) to obtain 1.1 g of the intended compound in the form of a colorless oil.
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1.7 g
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10 mL
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10 mL
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4A
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